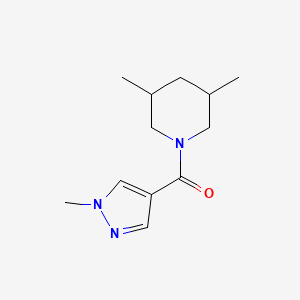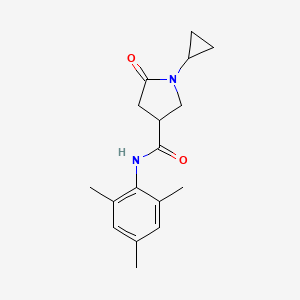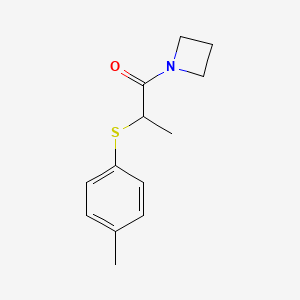
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one, also known as 4-MDMC, is a synthetic compound that belongs to the class of cathinones, which are a type of amphetamine-like stimulants. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one is not fully understood, but it is believed to involve the stimulation of the release of dopamine and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward, and their dysregulation has been implicated in various neuropsychiatric disorders, including addiction and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one have been studied in vitro and in vivo. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one stimulates the release of dopamine and serotonin in a dose-dependent manner. In vivo studies in rats have demonstrated that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one increases locomotor activity and produces a conditioned place preference, indicating its potential for abuse liability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its effects on the central nervous system make it a useful tool for studying the mechanisms of addiction and other neuropsychiatric disorders. However, one limitation of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its potential for abuse liability, which may require additional precautions to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. One area of interest is the development of novel therapeutic agents based on the structure of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one for the treatment of neuropsychiatric disorders. Additionally, further investigation into the mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one and its effects on the brain could provide insights into the underlying causes of addiction and other neuropsychiatric disorders. Finally, studies on the potential toxicity and long-term effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one are needed to ensure its safety for use in research.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one involves the reaction of 4-methylthiophenol with 1-bromo-2-(propylamino)propane in the presence of a base, followed by cyclization with azetidine-1-carboxylic acid to yield 1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. This method has been reported in a few research articles and is considered to be a relatively simple and efficient way of synthesizing 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In pharmacology, it has been studied for its effects on the central nervous system, including its ability to stimulate the release of dopamine and serotonin. In neuroscience, it has been explored for its potential as a tool for studying the mechanisms of addiction and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-6-12(7-5-10)16-11(2)13(15)14-8-3-9-14/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSBNIBBQXZZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)
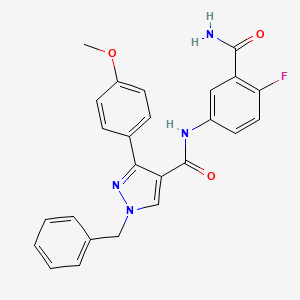

![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)

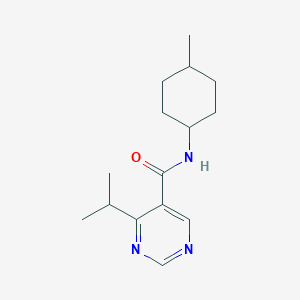
![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
